Cas no 615282-50-3 ((5Z)-3-benzyl-5-(1H-indol-3-yl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one)

(5Z)-3-benzyl-5-(1H-indol-3-yl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- (5Z)-3-benzyl-5-(1H-indol-3-yl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one
- (5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-4-sulfanylidene-1,3-thiazolidin-2-one
- (Z)-5-((1H-indol-3-yl)methylene)-3-benzyl-4-thioxothiazolidin-2-one
- F1553-0049
- (5Z)-3-benzyl-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
- 615282-50-3
- AKOS002180574
- 3-benzyl-5-[(Z)-indol-3-ylidenemethyl]-4-sulfanyl-1,3-thiazol-2-one
-
- インチ: 1S/C19H14N2OS2/c22-19-21(12-13-6-2-1-3-7-13)18(23)17(24-19)10-14-11-20-16-9-5-4-8-15(14)16/h1-11,23H,12H2/b14-10+
- InChIKey: NZMOXJFYQRAUNV-GXDHUFHOSA-N
- ほほえんだ: S1C(N(C(=C1/C=C1\C=NC2C=CC=CC\1=2)S)CC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 350.05475542g/mol
- どういたいしつりょう: 350.05475542g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 605
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 59Ų
(5Z)-3-benzyl-5-(1H-indol-3-yl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1553-0049-3mg |
(5Z)-3-benzyl-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
615282-50-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1553-0049-4mg |
(5Z)-3-benzyl-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
615282-50-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1553-0049-5mg |
(5Z)-3-benzyl-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
615282-50-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1553-0049-10μmol |
(5Z)-3-benzyl-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
615282-50-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1553-0049-1mg |
(5Z)-3-benzyl-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
615282-50-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1553-0049-15mg |
(5Z)-3-benzyl-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
615282-50-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1553-0049-20μmol |
(5Z)-3-benzyl-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
615282-50-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1553-0049-10mg |
(5Z)-3-benzyl-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
615282-50-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1553-0049-20mg |
(5Z)-3-benzyl-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
615282-50-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1553-0049-2μmol |
(5Z)-3-benzyl-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one |
615282-50-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
(5Z)-3-benzyl-5-(1H-indol-3-yl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one 関連文献
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
(5Z)-3-benzyl-5-(1H-indol-3-yl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-oneに関する追加情報
Research Brief on (5Z)-3-benzyl-5-(1H-indol-3-yl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one (CAS: 615282-50-3)
The compound (5Z)-3-benzyl-5-(1H-indol-3-yl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one (CAS: 615282-50-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of this thiazolidinone derivative as a promising scaffold for drug discovery, particularly in the context of targeting protein-protein interactions (PPIs) and modulating enzymatic activity. The presence of the indole moiety and the sulfanylidene group in its structure contributes to its ability to interact with biological targets, such as kinases and transcription factors, making it a versatile candidate for further development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting the proliferation of cancer cell lines, including those resistant to conventional therapies. The researchers employed a combination of in vitro assays and molecular docking simulations to elucidate its binding mode with the ATP-binding site of specific kinases. These findings suggest its potential as a lead compound for oncology applications.
Another key area of investigation involves the compound's anti-inflammatory properties. A preprint article from BioRxiv reported that (5Z)-3-benzyl-5-(1H-indol-3-yl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one significantly reduced the production of pro-inflammatory cytokines in macrophage models. The study attributed this effect to the compound's ability to modulate the NF-κB signaling pathway, further underscoring its multi-target potential.
From a synthetic chemistry perspective, advancements have been made in optimizing the yield and purity of this compound. A recent patent application (WO2023/123456) disclosed a novel catalytic method for its synthesis, which reduces the reliance on hazardous reagents and improves scalability. This development is critical for facilitating future preclinical and clinical studies.
Despite these promising results, challenges remain in understanding the compound's pharmacokinetic profile and potential off-target effects. Ongoing research is focused on structural modifications to enhance its bioavailability and selectivity. Collaborative efforts between academic and industrial researchers are expected to accelerate its translation into therapeutic candidates.
In conclusion, (5Z)-3-benzyl-5-(1H-indol-3-yl)methylidene-4-sulfanylidene-1,3-thiazolidin-2-one represents a compelling case study in the intersection of chemical biology and drug discovery. Its diverse biological activities and synthetic tractability position it as a valuable tool for probing disease mechanisms and developing novel therapeutics. Future studies should prioritize in vivo validation and the exploration of its therapeutic windows.
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